molecular formula C27H29N7 B1194229 Hoechst 34580 CAS No. 23555-00-2

Hoechst 34580

Cat. No.: B1194229
CAS No.: 23555-00-2
M. Wt: 451.6 g/mol
InChI Key: VMCOQLKKSNQANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hoechst 34580 is a bisbenzimidazole dye known for its high specificity in binding to double-stranded DNA. It is widely used in scientific research for the fluorescent staining of DNA and nuclei in both live and fixed cells . This compound is particularly valuable in cell biology and molecular biology due to its ability to visualize and quantify DNA content.

Chemical Reactions Analysis

Hoechst 34580 primarily undergoes binding reactions with double-stranded DNA. It does not typically participate in oxidation, reduction, or substitution reactions. The dye binds to the minor groove of A/T-rich regions of DNA, significantly enhancing fluorescence intensity . Common reagents and conditions for these reactions include the use of this compound in complete medium or phosphate-buffered saline (PBS) at concentrations ranging from 0.5 to 10 μg/mL . The major product formed from these reactions is the Hoechst-DNA complex, which emits blue fluorescence upon excitation.

Mechanism of Action

Hoechst 34580 exerts its effects by binding to the minor groove of double-stranded DNA, particularly in A/T-rich regions . This binding significantly enhances the fluorescence intensity of the dye, allowing for the visualization of DNA within cells. The dye can be excited by UV or violet light sources, emitting blue fluorescence with an emission maximum of 437 nm . This mechanism makes this compound a valuable tool for DNA staining and analysis in various research applications.

Comparison with Similar Compounds

Hoechst 34580 is part of a family of bisbenzimidazole dyes, including Hoechst 33258 and Hoechst 33342 . Compared to Hoechst 33258, Hoechst 33342 is more cell-permeable due to the addition of a lipophilic ethyl group . This compound, on the other hand, possesses a dimethylamine group instead of a phenol group, which shifts its emission maximum to 490 nm compared to the 461 nm of Hoechst 33258 and Hoechst 33342 . This unique property makes this compound particularly useful for applications requiring longer-wavelength fluorescence.

Similar Compounds

This compound stands out due to its specific binding properties and longer-wavelength fluorescence, making it a versatile and valuable tool in various scientific research fields.

Properties

IUPAC Name

N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOQLKKSNQANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332276
Record name Hoechst 34580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23555-00-2
Record name Hoechst 34580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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